Home > Products > Screening Compounds P13530 > Ioxaglate sodium
Ioxaglate sodium - 67992-58-9

Ioxaglate sodium

Catalog Number: EVT-283800
CAS Number: 67992-58-9
Molecular Formula: C24H21I6N5NaO8
Molecular Weight: 1291.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ioxaglate sodium is an organic, iodinated compound [] primarily recognized for its use as a radiopaque contrast agent in medical imaging [, , , , , , , , ]. It is often found in combination with ioxaglate meglumine, forming a mixture commercially known as Hexabrix® [, , , , ]. This mixture leverages the properties of both salts to enhance its effectiveness as a contrast agent. While ioxaglate sodium itself does not possess inherent biological activity, its application in scientific research stems from its ability to enhance the visibility of internal structures during imaging procedures, thereby aiding in the diagnosis and study of various physiological processes [, , , , , ].

Future Directions
  • Development of novel CEST MRI contrast agents: Further research could explore the potential of ioxaglate sodium and its derivatives as CEST contrast agents for targeted imaging of specific tissues or biomarkers [, ]. This could lead to new diagnostic and monitoring tools for various diseases.
  • Investigating its interactions with biological systems: A deeper understanding of how ioxaglate sodium interacts with biomolecules like glycosaminoglycans could offer insights into disease mechanisms and potentially lead to new therapeutic strategies [].
Overview

Ioxaglate sodium is a radiopaque contrast agent primarily used in medical imaging, particularly in computed tomography and angiography. It belongs to the class of ionic, low-osmolality contrast media, which are designed to enhance the visibility of internal structures during imaging procedures. Ioxaglate sodium is often used in combination with other compounds, such as meglumine, to improve its efficacy and safety profile.

Source

Ioxaglate sodium is synthesized from ioxaglic acid, which contains iodine and is known for its radiopaque properties. This compound is commercially available under trade names like Hexabrix, which contains both ioxaglate sodium and ioxaglate meglumine in varying concentrations for clinical use .

Classification

Ioxaglate sodium is classified as a radiopaque contrast medium. It is categorized based on its osmolality and ionic nature:

  • Ionic: It dissociates into ions in solution, which can affect osmotic balance.
  • Low-osmolality: This classification indicates that it has a lower osmolality compared to older contrast agents, reducing the risk of adverse reactions.
Synthesis Analysis

Methods

The synthesis of ioxaglate sodium involves several chemical reactions that typically start from ioxaglic acid. The general procedure includes:

  1. Formation of Iodinated Compounds: Iodine is introduced into the molecular structure through electrophilic substitution reactions.
  2. Neutralization and Salification: The resulting iodinated compound is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

Technical Details

The synthesis process can vary depending on the specific formulation desired. For instance, the production of Hexabrix involves careful control of pH and temperature during the synthesis to ensure optimal yield and purity . The final product must be filtered and sterilized before use in clinical settings.

Molecular Structure Analysis

Structure

Ioxaglate sodium has a complex molecular structure characterized by:

  • Molecular Formula: C_24H_26I_3N_2NaO_6
  • Molecular Weight: Approximately 651.2 g/mol
  • The structure includes multiple iodine atoms which contribute to its radiopacity.

Data

The molecular structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming the presence of iodine and other functional groups necessary for its activity as a contrast agent .

Chemical Reactions Analysis

Reactions

Ioxaglate sodium undergoes several chemical reactions during its use as a contrast agent:

  1. Hydrolysis: In physiological conditions, it can hydrolyze, releasing iodine which enhances imaging.
  2. Interaction with Biological Tissues: It interacts with proteins and other biomolecules, which can influence its distribution and excretion from the body.

Technical Details

The stability of ioxaglate sodium in solution is crucial for its effectiveness. Studies indicate that it remains stable under physiological pH but may degrade under extreme conditions such as high temperatures or prolonged exposure to light .

Mechanism of Action

Process

The mechanism by which ioxaglate sodium enhances imaging involves:

  1. Radiopacity: The high atomic number of iodine provides significant contrast against surrounding tissues during imaging.
  2. Distribution: Following intravenous administration, it distributes through the vascular system, allowing for visualization of blood vessels and organs.

Data

Clinical studies have shown that peak blood iodine concentrations occur shortly after administration, facilitating rapid imaging capabilities . Its excretion primarily occurs through renal pathways, making it suitable for patients with normal kidney function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • Viscosity: Approximately 8.9 mPa·s at 37°C, which is lower than some older contrast agents .

Chemical Properties

  • Solubility: Highly soluble in water, making it easy to administer intravenously.
  • Stability: Stable under normal storage conditions but sensitive to light and heat.

Relevant analyses indicate that ioxaglate sodium maintains its integrity over time when stored properly, ensuring consistent performance in clinical applications .

Applications

Ioxaglate sodium is widely used in various medical imaging procedures:

  • Computed Tomography (CT): Enhances images by providing clear delineation of vascular structures.
  • Angiography: Assists in visualizing blood vessels during diagnostic procedures.
  • Interventional Radiology: Used in various minimally invasive procedures requiring imaging guidance.
Chemical Composition and Synthesis

Molecular Structure and Iodinated Benzene Ring Configuration

Ioxaglate sodium (chemical formula: C24H20I6N5NaO8, PubChem CID: 23688359) belongs to the class of iodinated contrast media (ICM) used in radiographic imaging [1] [8]. Its core structure features two triiodinated benzene rings linked covalently through an aliphatic bridge. Each benzene ring carries three iodine atoms at positions 2, 4, and 6, which are critical for X-ray attenuation. The high atomic number of iodine (Z = 53) enhances photoelectric absorption, providing the radiopaque properties essential for imaging [5] [9]. Key functional groups include:

  • A carboxylate group (-COO⁻) on one ring, enabling salt formation.
  • Amide bonds (-CONH-) derived from methylcarbamoyl and hydroxyethylcarbamoyl substituents, which enhance water solubility and reduce osmolality [8] [4].

The spatial arrangement allows each molecule to deliver six iodine atoms (Iodine content: 320 mg I/mL in commercial formulations), optimizing radiodensity while minimizing molecular load [2] [5].

Table 1: Key Molecular Properties of Ioxaglate Sodium

PropertyValue
Molecular FormulaC24H20I6N5NaO8
Iodine Atoms per Molecule6
Molecular Weight1268.89 g/mol
Osmolality (37°C)~600 mOsm/kg H2O

Ionic Dimeric Structure: Sodium and Meglumine Salts

Ioxaglate is classified as an ionic low-osmolar contrast agent (LOCM) due to its dimeric configuration. Unlike monomers (e.g., diatrizoate), which deliver three iodine atoms per ionic particle, ioxaglate’s dimeric structure provides six iodine atoms per two ionic particles, achieving an iodine-to-particle ratio of 3:1 [2] [4]. This reduces osmolality to approximately 600 mOsm/kg—significantly lower than high-osmolar agents (~2000 mOsm/kg) [2] [8].

In clinical formulations (e.g., Hexabrix®), ioxaglate is stabilized as a mixture of:

  • Sodium salt: Enhances water solubility and renal excretion.
  • Meglumine salt (N-methylglucamine): Counters the acidity of the carboxylate group, reducing vascular irritation [5] [8].

The ionic nature arises from the dissociation of the carboxylate group in aqueous solutions, generating osmotically active particles. However, the dimeric structure halves the osmolality per iodine atom compared to ionic monomers [4] [2].

Synthesis Pathways and Key Intermediate Compounds

The synthesis of ioxaglate sodium involves multi-step reactions centered on functionalizing triiodinated benzene precursors. Although detailed industrial processes are proprietary, key steps can be inferred:

  • Iodination of Benzene Derivatives:
  • 5-Amino-2,4,6-triiodoisophthalic acid serves as a precursor. Iodination is achieved using iodine monochloride (ICl) under controlled pH [8].
  • Amide Bond Formation:
  • One benzene ring reacts with methylamine to form a methylcarbamoyl group (-CONHCH3).
  • The linker between the two benzene rings is constructed via acetamido (-NHCOCH3) and formamido (-NHCHO) bridges [8].
  • Dimerization:
  • The two triiodinated rings are coupled using a glycine spacer, forming the characteristic dimeric structure.
  • Salt Formation:
  • The carboxylate group is neutralized with sodium hydroxide or meglumine to yield the final product [5].

Table 2: Key Intermediate Compounds in Ioxaglate Synthesis

IntermediateRole in Synthesis
5-Amino-2,4,6-triiodoisophthalic AcidCore benzene ring precursor
N-MethylglycineSpacer for dimerization
2-HydroxyethylamineSource of hydroxyethylcarbamoyl group

Stability and Degradation Mechanisms Under Sterilization

Sterilization is critical for pharmaceutical ICMs. Ioxaglate sodium’s stability varies significantly with methods:

  • Gamma Irradiation:
  • Doses ≥15 kGy induce radiolytic degradation via C-I bond cleavage, releasing free iodide (I⁻). This is accelerated in aqueous solutions due to water-derived radicals (•OH) [3] [10].
  • The benzene rings undergo oxidative scission, forming benzoic acid derivatives. Studies on similar iodinated compounds show up to 5% degradation at 25 kGy [6] [10].
  • Mechanical properties of polymeric containers (e.g., embrittlement) may also affect formulation stability [10].

  • Ethylene Oxide (EtO):

  • EtO alkylates nucleophilic sites (e.g., amide nitrogens), forming ethylene hydroxides. However, ioxaglate’s amide bonds are relatively resistant, showing <2% degradation under standard EtO cycles [3] [6].
  • Residual EtO byproducts (e.g., ethylene chlorohydrin) must be monitored due to potential toxicity [3].

Degradation products include:

  • Free iodine (detectable by UV-Vis spectroscopy).
  • De-iodinated aromatic fragments (e.g., 3-hydroxybenzoic acid) [6] [9].

Table 3: Impact of Sterilization on Ioxaglate Stability

Sterilization MethodConditionsDegradation ProductsStability Outcome
Gamma Irradiation15–25 kGy, 25°CFree I⁻, Benzoic acid derivativesSignificant degradation above 15 kGy
Ethylene Oxide600 mg/L, 55°C, 60% RHEthylene hydroxidesMinimal degradation (<2%)

Properties

CAS Number

67992-58-9

Product Name

Ioxaglate sodium

IUPAC Name

sodium;3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate

Molecular Formula

C24H21I6N5NaO8

Molecular Weight

1291.9 g/mol

InChI

InChI=1S/C24H21I6N5O8.Na/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);

InChI Key

ZZIJQDVKCSWVBD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)[O-])I)C(=O)NCCO)I)I)C(=O)NC)I.[Na+]

Solubility

Soluble in DMSO

Synonyms

Sodium Ioxaglate; Ioxaglic acid; MP-302; P-286; MP 302; P 286; MP302; P286

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.